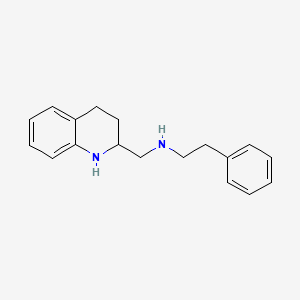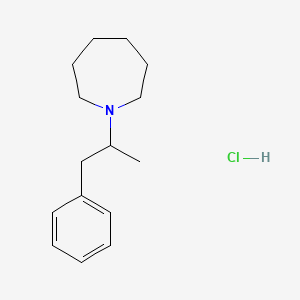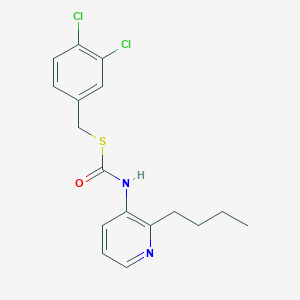
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is a quaternary ammonium compound with a quinolinium core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide typically involves the reaction of 6-chloro-2-methylquinoline with p-(dimethylamino)benzyl chloride in the presence of a suitable base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinolinium compounds.
Scientific Research Applications
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzothiazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzoxazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzimidazole
Uniqueness
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its quinolinium core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
25413-37-0 |
|---|---|
Molecular Formula |
C18H18ClIN2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-(6-chloro-1-methylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C18H18ClN2.HI/c1-20(2)16-8-4-13(5-9-16)17-10-6-14-12-15(19)7-11-18(14)21(17)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
AKYDETUZJRILES-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





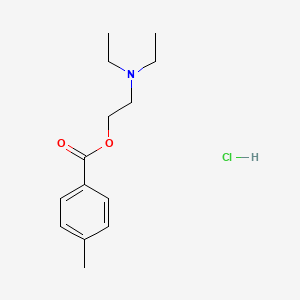
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
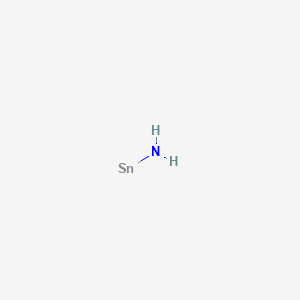
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
